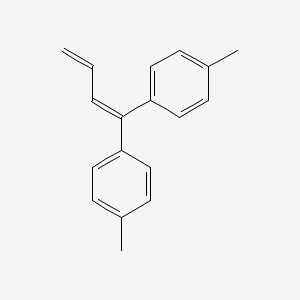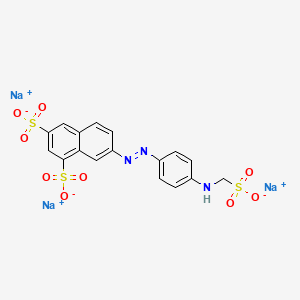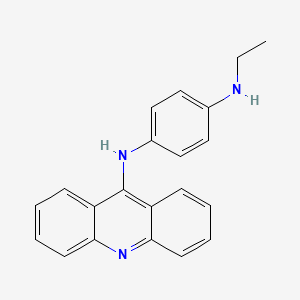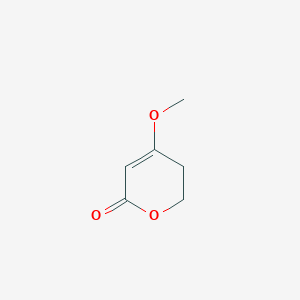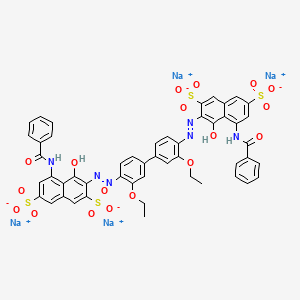
Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is then functionalized with ethoxy groups and further reacted to introduce azo linkages. The final steps involve the sulfonation and introduction of sodium ions to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves controlled reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is usually purified through crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a dye for staining and visualization in various analytical techniques. It is also employed in the study of azo compound reactivity and stability.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications, including as antimicrobial agents.
Industry
Industrially, it is used in the production of textiles, plastics, and inks due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its azo linkages, which can undergo reversible redox reactions. These reactions are crucial for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to changes in coloration.
相似化合物的比较
Similar Compounds
- Tetrasodium 3,3-((3,3-dimethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
- Tetrasodium 3,3-((3,3-dimethyl(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
Uniqueness
The presence of ethoxy groups in Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate) imparts unique solubility and reactivity characteristics compared to its dimethoxy and dimethyl counterparts. This makes it particularly valuable in applications requiring specific solubility and stability profiles.
属性
CAS 编号 |
94200-17-6 |
|---|---|
分子式 |
C50H36N6Na4O18S4 |
分子量 |
1229.1 g/mol |
IUPAC 名称 |
tetrasodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-ethoxyphenyl]-2-ethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C50H40N6O18S4.4Na/c1-3-73-39-21-29(15-17-35(39)53-55-45-41(77(67,68)69)23-31-19-33(75(61,62)63)25-37(43(31)47(45)57)51-49(59)27-11-7-5-8-12-27)30-16-18-36(40(22-30)74-4-2)54-56-46-42(78(70,71)72)24-32-20-34(76(64,65)66)26-38(44(32)48(46)58)52-50(60)28-13-9-6-10-14-28;;;;/h5-26,57-58H,3-4H2,1-2H3,(H,51,59)(H,52,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChI 键 |
JGYCHXDHLBXPGK-UHFFFAOYSA-J |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O)OCC)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


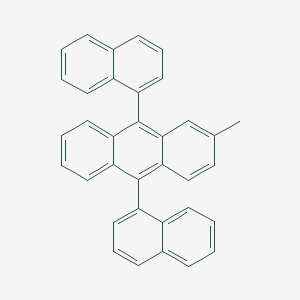
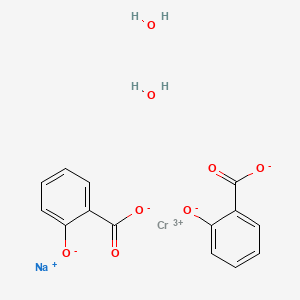

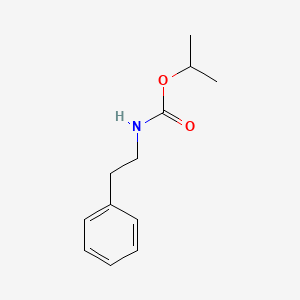

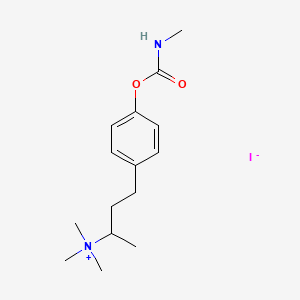
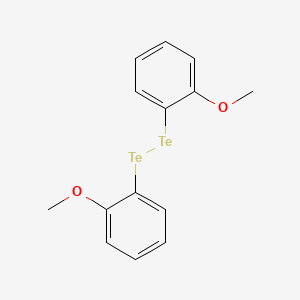
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
